molecular formula C12H16N2O B13179925 1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one

1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one

Cat. No.: B13179925
M. Wt: 204.27 g/mol
InChI Key: QNQFNQKXEKDJHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one can be compared with other tetrahydroquinoline derivatives, such as:

The uniqueness of this compound lies in its specific aminomethyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-[5-(aminomethyl)-3,4-dihydro-2H-quinolin-1-yl]ethanone

InChI

InChI=1S/C12H16N2O/c1-9(15)14-7-3-5-11-10(8-13)4-2-6-12(11)14/h2,4,6H,3,5,7-8,13H2,1H3

InChI Key

QNQFNQKXEKDJHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C(C=CC=C21)CN

Origin of Product

United States

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